molecular formula C28H21Cl2N3O4 B12385009 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B12385009
M. Wt: 534.4 g/mol
InChI Key: PXQFOMCFQUXMBP-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline and pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:

Properties

Molecular Formula

C28H21Cl2N3O4

Molecular Weight

534.4 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21Cl2N3O4/c29-18-9-5-16(6-10-18)23-15-22(32-33(23)24(34)13-14-25(35)36)27-26(17-7-11-19(30)12-8-17)20-3-1-2-4-21(20)31-28(27)37/h1-12,23H,13-15H2,(H,31,37)(H,35,36)

InChI Key

PXQFOMCFQUXMBP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)CCC(=O)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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